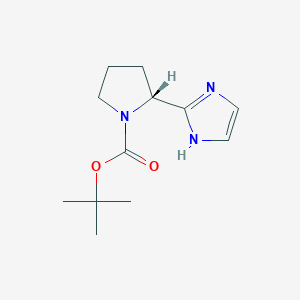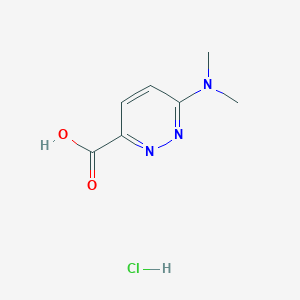
6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride
Overview
Description
6-(Dimethylamino)pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2408958-48-3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2.2ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;;/h3-4H,1-2H3,(H,11,12);2*1H . This indicates that the compound has a pyridazine ring with a carboxylic acid group and a dimethylamino group attached.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 240.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications
Prostacyclin and Thromboxane Biosynthesis
- One study explored the effects of related pyridazine derivatives on the biosynthesis of prostacyclin (PGI2) and thromboxane A2 (TX A2), using horse aorta and horse platelet microsomes. The compound enhanced the biosynthesis of PGI2 while inhibiting TX A2 biosynthesis, suggesting potential therapeutic applications for myocardial ischemia and atherosclerosis (Pham et al., 1985).
Anticonvulsant Activity
- Another research involved synthesizing derivatives of pyridazine and evaluating their anticonvulsant activity. The compounds were tested in mice and showed potential as antiepileptic drugs (Hallot et al., 1986).
Antibacterial Activities
- Derivatives of pyridazine have been synthesized and evaluated for antibacterial activities against Gram-positive and Gram-negative bacteria, showing promising results in some compounds (Bildirici et al., 2007).
Anti-Proliferative Effects Against Cancer Cells
- Research on novel alkylaminopyridazine derivatives revealed their anti-proliferative activities against MCF-7 human breast cancer cells, indicating potential for chemotherapy (Kim et al., 2013).
Platelet Aggregation Inhibitors
- Some pyridazine derivatives were prepared and tested as platelet aggregation inhibitors, showing potential for therapeutic applications (Estevez et al., 1998).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-ones
- A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-(dimethylamino)pyridazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;/h3-4H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMNVDXRPQXRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820704-18-4 | |
| Record name | 3-Pyridazinecarboxylic acid, 6-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






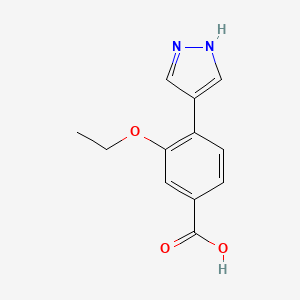
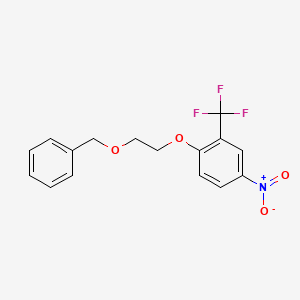
![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)
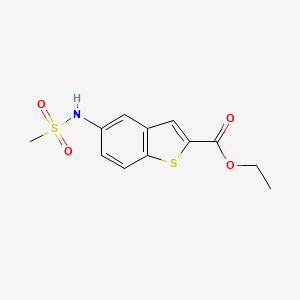
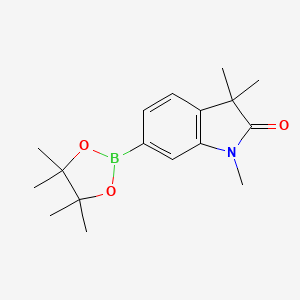

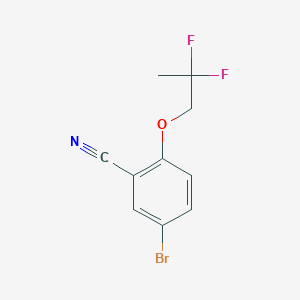
![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

